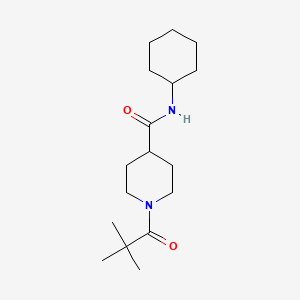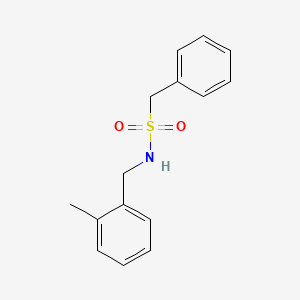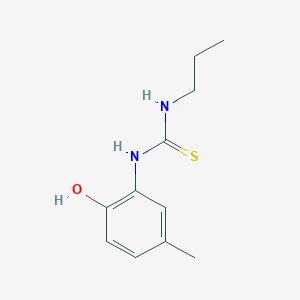![molecular formula C18H15NO3 B4654287 N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
N-[4-(4-methylphenoxy)phenyl]-3-furamide
Vue d'ensemble
Description
N-[4-(4-methylphenoxy)phenyl]-3-furamide, also known as MPFA, is a chemical compound that belongs to the class of furan-2-carboxamides. It is a synthetic molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-methylphenoxy)phenyl]-3-furamide is not fully understood. However, it has been reported to exhibit various biological activities, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. For example, this compound has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. It has also been reported to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of immune cells. In vivo studies have demonstrated its potential therapeutic effects in animal models of cancer, inflammation, and neurodegenerative disorders. However, further studies are needed to fully elucidate its pharmacological profile and potential clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-methylphenoxy)phenyl]-3-furamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity and reproducibility. It has a well-defined structure, which makes it a useful tool for structure-activity relationship (SAR) studies. It also exhibits a wide range of biological activities, which makes it a versatile compound for various assays and screening methods.
However, there are also some limitations for lab experiments with this compound. It has a relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a high molecular weight and complex structure, which can make it difficult to synthesize and modify for specific applications.
Orientations Futures
There are several future directions for the research on N-[4-(4-methylphenoxy)phenyl]-3-furamide. One potential direction is the design and synthesis of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapy with other drugs or compounds. Additionally, further studies are needed to fully elucidate its mechanism of action and pharmacological profile, as well as its potential clinical applications in various diseases.
Applications De Recherche Scientifique
N-[4-(4-methylphenoxy)phenyl]-3-furamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In drug discovery, it has been used as a molecular scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, it has been explored as a building block for the synthesis of functional materials with unique properties, such as luminescence and conductivity.
Propriétés
IUPAC Name |
N-[4-(4-methylphenoxy)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-2-6-16(7-3-13)22-17-8-4-15(5-9-17)19-18(20)14-10-11-21-12-14/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXJBAPYZBRVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[2-(2-allylphenoxy)ethoxy]-3-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654212.png)

![N-(4-chlorophenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654225.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)


![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4654262.png)
![2-bromo-6-methoxy-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B4654267.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)

